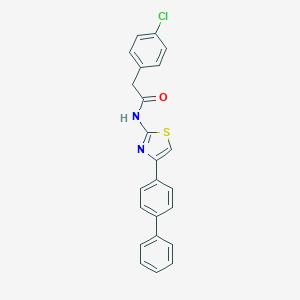
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is a heterocyclic compound that features a thiazole ring, a biphenyl group, and a chlorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction, where the thiazole derivative reacts with a chlorophenyl acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the biphenyl or chlorophenyl rings, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, biphenyl, and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated derivatives and strong nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole, biphenyl, and chlorophenyl derivatives.
Applications De Recherche Scientifique
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It is investigated for its potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of a biphenyl group.
2,4-Disubstituted Thiazoles: Various thiazole derivatives with different substituents at positions 2 and 4.
Uniqueness
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is unique due to its specific combination of a biphenyl group, a thiazole ring, and a chlorophenyl group, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C23H17ClN2OS |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C23H17ClN2OS/c24-20-12-6-16(7-13-20)14-22(27)26-23-25-21(15-28-23)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-13,15H,14H2,(H,25,26,27) |
Clé InChI |
FXTKZBPJWZIDKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















